8-Hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic organic compound that belongs to the oxazine family. This compound features a fused benzene and oxazine ring system, characterized by the presence of a hydroxyl group at the 8-position and a carbonyl group at the 3-position. It has garnered attention due to its potential biological activities, particularly as an inhibitor of platelet aggregation.
This compound can be synthesized through various chemical reactions involving starting materials such as ortho-iodophenols and anilines. It falls under the classification of benzoxazines, which are known for their diverse pharmacological properties, including antimicrobial and anti-inflammatory effects. The structural formula can be represented as CHNO, with a molecular weight of approximately 165.15 g/mol .
The synthesis of 8-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one can be achieved through several methods:
In one notable synthesis pathway, ortho-iodophenols are reacted with cyanamide in a palladium-catalyzed carbonylation–cyclization sequence, often yielding high conversions and good product yields . The reaction typically requires specific conditions such as elevated temperatures and inert atmospheres to prevent oxidation.
The molecular structure of 8-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one features:
The empirical formula is CHNO, with significant spectral data obtained from techniques like H NMR and C NMR confirming its structure .
8-Hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one participates in various chemical reactions:
These reactions are often facilitated under controlled conditions, utilizing reagents that promote selectivity and yield .
The mechanism of action for 8-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one primarily involves its role as a platelet aggregation inhibitor. It has been shown to interact with the glycoprotein IIb/IIIa receptor on platelets, preventing aggregation induced by adenosine diphosphate (ADP).
In vitro studies have demonstrated varying inhibitory concentrations (IC50 values), indicating its potential effectiveness compared to standard antiplatelet agents like aspirin .
Relevant data includes melting point ranges and spectral characteristics obtained from various analytical methods .
8-Hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one has significant applications in medicinal chemistry:
The benzoxazinone core was first synthesized in the early 20th century, but targeted exploration of hydroxylated variants gained momentum only in the 1990s. Early research focused on natural benzoxazinoids from plants (e.g., DIBOA), revealing their ecological roles as allelochemicals. Synthetic efforts intensified post-2000, driven by the discovery of their pharmacophoric utility. The 8-hydroxy regioisomer specifically entered scientific literature around 2002 with the reporting of its CAS number (258532-76-2), enabling standardized commercial availability for research [2]. Key milestones include its application in platelet aggregation studies (2011) and CDK9 inhibition (2022), reflecting a shift from agrochemical interest to therapeutic exploration [3] [6].
This derivative features a bicyclic system with a phenolic hydroxyl at position 8 and a lactam ring (3-one). Its systematic name, 8-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one, follows IUPAC benzo-fused heterocycle nomenclature. Alternative names include 8-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one. Key identifiers:
Table 1: Fundamental Chemical Identifiers
Property | Value |
---|---|
CAS Registry Number | 258532-76-2 |
Molecular Formula | C₈H₇NO₃ |
Exact Molecular Weight | 165.0426 g/mol |
XLogP3 | 0.9 (Predicted) |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 3 |
Topological Polar Surface Area | 58.6 Ų |
Commercial availability is limited, with suppliers like TRC offering 50 mg ($200) and Alichem listing 1g at $748.44, reflecting its specialized research status [2].
The 8-hydroxy derivative’s significance lies in:
Knowledge gaps include:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1